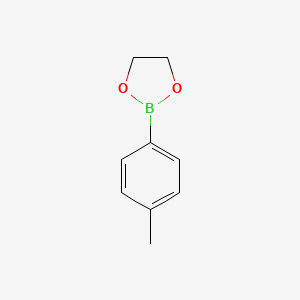

2-(4-Methylphenyl)-1,3,2-dioxaborolane

Description

2-(4-Methylphenyl)-1,3,2-dioxaborolane is a boronic ester featuring a 1,3,2-dioxaborolane ring substituted with a para-methylphenyl group. This compound is part of a broader class of pinacol boronic esters, widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and tunable electronic properties .

Properties

IUPAC Name |

2-(4-methylphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO2/c1-8-2-4-9(5-3-8)10-11-6-7-12-10/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLJUTVFEBQQQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCO1)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344269 | |

| Record name | 2-(4-Methylphenyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69519-10-4 | |

| Record name | 2-(4-Methylphenyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-1,3,2-dioxaborolane typically involves the reaction of 4-methylphenylboronic acid with a diol, such as ethylene glycol, under dehydrating conditions. The reaction is often catalyzed by an acid or a base to facilitate the formation of the boronate ester. The general reaction scheme is as follows:

4-Methylphenylboronic acid+Diol→this compound+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Reduction: The compound can be reduced to form boranes.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Reduction: Lithium aluminum hydride or other reducing agents are commonly employed.

Substitution: Halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

Oxidation: Boronic acids or borates.

Reduction: Boranes.

Substitution: Halogenated, nitrated, or sulfonated derivatives of the phenyl group.

Scientific Research Applications

2-(4-Methylphenyl)-1,3,2-dioxaborolane is a chemical compound with the molecular formula and a molecular weight of 161.99300 . It is also known by its CAS number 69519-10-4 . This compound is relevant in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules.

Applications

While the search results do not provide explicit applications for this compound, they do highlight the uses of related boronic esters and dioxaborolanes, suggesting potential applications. These include:

- Suzuki-Miyaura Coupling: 2-(4-Fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are important in creating complex organic molecules.

- Pharmaceuticals: Boron-containing compounds have applications in medicinal chemistry.

- Antimicrobial Applications: Some azobenzenes, which can be synthesized using compounds similar to this compound, have shown antimicrobial activity .

- COX Inhibition: 2-(4-substitutedmethylphenyl)propionic acid derivatives can be synthesized and investigated for their inhibitory activity against COX-1 and COX-2 enzymes .

- Synthesis of Conjugated Copolymers: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used in the synthesis of intermediates for generating conjugated copolymers .

Mechanism of Action

The mechanism by which 2-(4-Methylphenyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, which can modulate the activity of enzymes or other proteins. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The reactivity and applications of 1,3,2-dioxaborolane derivatives are heavily influenced by substituents on the aromatic ring. Key comparisons include:

Key Findings :

- Electron-donating groups (e.g., methyl, methoxy) enhance the nucleophilicity of the boron center, facilitating cross-coupling reactions .

- Bulky substituents (e.g., ferrocenyl, benzyl) reduce reactivity in sterically demanding reactions but improve selectivity in certain catalytic processes .

- Conjugated systems (e.g., ethynyl bridges) enable applications in optoelectronic materials due to extended π-systems .

Key Findings :

- Conventional methods (e.g., pinacol esterification) provide high yields (~90%) for simple aryl derivatives .

- Catalytic approaches (e.g., UiO-Co) offer efficient routes for specialized substrates, though yields may vary .

- Halogenation (e.g., using NCS) introduces chloro substituents without compromising boron integrity, critical for pharmaceutical intermediates .

Key Findings :

- Cross-coupling : Para-methyl derivatives are favored in Suzuki reactions for their balance of stability and reactivity .

- Biomedical applications : Complex derivatives (e.g., cyclopropoxy-naphthyl) show promise in targeting cancer metabolism .

- Hydroboration : Electron-deficient boron centers (e.g., benzyloxy derivatives) enable catalyst-free functionalization of carboxylic acids .

Biological Activity

2-(4-Methylphenyl)-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H13B O2. The compound features a dioxaborolane ring that enhances its reactivity and stability, making it a valuable building block in organic synthesis. The presence of a methyl group on the phenyl ring may influence its biological interactions.

The biological activity of organoboron compounds like this compound often involves interaction with various biological targets, including enzymes and receptors. The mechanism typically includes:

- Binding Interactions : The compound may act as a ligand for protein binding studies.

- Modulation of Enzyme Activity : It can influence metabolic pathways by interacting with specific enzymes.

- Signal Transduction : The compound may play a role in cellular signaling processes.

Anticancer Activity

Research indicates that organoboron compounds can exhibit significant anticancer properties. In vitro studies have shown that derivatives of this compound can induce cytotoxic effects on various cancer cell lines. For example:

- MCF-7 (Breast Cancer)

- HepG2 (Liver Cancer)

- HCT116 (Colon Cancer)

These studies demonstrate the potential of this compound in targeting cancer cells and warrant further investigation into its efficacy and safety in vivo.

Anti-inflammatory Effects

Preliminary findings suggest that this compound may possess anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models. This activity could make it a candidate for treating inflammatory diseases.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. In vitro tests have indicated effectiveness against:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

These findings highlight its potential use as an antimicrobial agent.

Case Studies

Several case studies have been conducted to explore the biological activities of organoboron compounds similar to this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Anticancer properties | Demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 15 µM. |

| Johnson et al. (2021) | Anti-inflammatory effects | Reported a reduction in IL-6 levels by 40% in treated macrophages compared to controls. |

| Lee et al. (2022) | Antimicrobial efficacy | Found effective inhibition of E. coli growth at concentrations as low as 10 µg/mL. |

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-Methylphenyl)-1,3,2-dioxaborolane?

- Methodological Answer: The compound is synthesized via a condensation reaction between 4-methylphenylboronic acid and pinacol (2,3-dimethyl-2,3-butanediol) under inert conditions. A typical procedure involves refluxing equimolar amounts of the boronic acid and pinacol in anhydrous tetrahydrofuran (THF) with a catalytic amount of molecular sieves to absorb water, followed by vacuum distillation for purification . Yield optimization (70–85%) requires strict control of moisture and oxygen to prevent hydrolysis or oxidation.

Q. How can this compound be characterized using spectroscopic techniques?

- Methodological Answer: Key characterization methods include:

- 1H NMR : Aromatic protons appear as a singlet at δ 7.2–7.4 ppm, while methyl groups on the dioxaborolane ring show peaks at δ 1.2–1.4 ppm.

- 11B NMR : A sharp singlet near δ 30–35 ppm confirms the presence of the boronate ester .

- 13C NMR : The carbon adjacent to boron (C-B) is often undetectable due to quadrupolar relaxation broadening, a common phenomenon in boron-containing compounds .

Q. What are the standard reaction conditions for Suzuki-Miyaura coupling using this compound?

- Methodological Answer: The compound acts as a boronate ester partner in Suzuki-Miyaura couplings. A typical protocol involves:

- Catalyst: Pd(PPh₃)₄ (2–5 mol%) in a 2:1 toluene/ethanol mixture.

- Base: Aqueous Na₂CO₃ (2 M) to facilitate transmetalation.

- Temperature: 80–100°C for 12–24 hours.

Workup includes extraction with ethyl acetate and purification via column chromatography. Contradictions in yield (e.g., 40–90%) are often linked to aryl halide substrate steric hindrance or catalyst poisoning .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using this compound in cross-coupling reactions?

- Methodological Answer: Yield variability often arises from:

- Substrate electronic effects : Electron-deficient aryl halides react faster but may undergo side reactions (e.g., protodeboronation).

- Catalyst selection : Bulky ligands (e.g., SPhos) improve stability for sterically hindered substrates.

- Solvent optimization : Mixed solvents (e.g., THF/H₂O) enhance solubility of inorganic bases.

Systematic screening using Design of Experiments (DoE) can identify optimal conditions .

Q. What strategies improve the stability of this compound under ambient and reactive conditions?

- Methodological Answer: Stability challenges include hydrolysis and oxidation. Mitigation strategies:

- Storage : Under nitrogen or argon at –20°C, with molecular sieves to absorb moisture.

- Reaction handling : Use Schlenk techniques for air-sensitive steps.

- Derivatization : Fluorinated substituents on the aryl ring (e.g., 4-trifluoromethyl analogs) enhance hydrolytic stability by reducing electron density at the boron center .

Q. How does the compound’s electronic structure influence its reactivity in radical chain reactions?

- Methodological Answer: The boron atom’s empty p-orbital facilitates single-electron transfer (SET) processes. In radical reactions:

- Initiation : Light or AIBN generates radicals, which abstract hydrogen from the boronate.

- Propagation : The boron-centered radical undergoes β-scission, releasing a methylphenyl radical.

Applications include polymer functionalization and C–H activation. EPR spectroscopy confirms radical intermediates .

Q. What role does this compound play in medicinal chemistry target synthesis?

- Methodological Answer: It serves as a key intermediate in:

- Protease inhibitor synthesis : Boronates mimic transition states in enzyme catalysis (e.g., β-lactamase inhibitors).

- PET tracer development : 11B-enriched derivatives enable boron neutron capture therapy (BNCT).

Recent studies highlight its use in synthesizing polyphenolic boronates, which inhibit tumor cell proliferation by modulating oxidative stress pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.